molecular formula C8H3BrO3S B12892480 3-(4-Bromothiophen-2-yl)furan-2,5-dione CAS No. 917772-58-8

3-(4-Bromothiophen-2-yl)furan-2,5-dione

Cat. No.: B12892480
CAS No.: 917772-58-8
M. Wt: 259.08 g/mol
InChI Key: ZFJOXCRMSHOWTH-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)furan-2,5-dione is a specialized heterocyclic building block designed for advanced chemical synthesis and materials science research. This compound integrates a bromothiophene unit, a cornerstone in organic electronic materials , with a reactive furan-2,5-dione (maleic anhydride) moiety. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to construct extended π-conjugated systems critical for developing organic semiconductors, polymers for organic field-effect transistors (OFETs), and non-linear optical (NLO) materials . The electron-accepting nature of the furan-2,5-dione group can be utilized to fine-tune the energy levels and band gap of resulting polymers and small molecules, optimizing their performance in electronic devices . Beyond materials chemistry, this bifunctional reagent holds significant potential in medicinal chemistry. The reactive anhydride can undergo ring-opening with nucleophiles or cyclocondensation reactions to create complex heterocyclic scaffolds, including pyrrolidine-2,5-diones (succinimides) and other fused structures that are prevalent in pharmacologically active compounds . Such structures are frequently investigated for a range of biological activities, including anticonvulsant and antinociceptive properties, as demonstrated by related molecules . This makes this compound a valuable precursor for generating novel compounds for biological screening. Provided as a high-purity material, it is an essential reagent for chemists exploring the interface of organic electronics and pharmaceutical discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917772-58-8

Molecular Formula

C8H3BrO3S

Molecular Weight

259.08 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)furan-2,5-dione

InChI

InChI=1S/C8H3BrO3S/c9-4-1-6(13-3-4)5-2-7(10)12-8(5)11/h1-3H

InChI Key

ZFJOXCRMSHOWTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)C2=CC(=CS2)Br

Origin of Product

United States

Ii. Advanced Synthetic Strategies for 3 4 Bromothiophen 2 Yl Furan 2,5 Dione and Analogous Structures

Methodological Development for Furan-2,5-dione Core Construction

The furan-2,5-dione moiety is a versatile building block in organic synthesis. researchgate.net Its reactivity, stemming from the electron-deficient double bond and the cyclic anhydride (B1165640) functionality, allows for a wide range of chemical transformations. researchgate.netwikipedia.org The development of methods to construct this core is crucial for accessing a diverse array of functionalized derivatives, including the target compound 3-(4-Bromothiophen-2-yl)furan-2,5-dione.

Modern synthetic chemistry offers several powerful techniques for the preparation of maleic anhydride and its derivatives. These approaches can be broadly categorized into polymerization techniques for functionalization, cycloaddition reactions, and condensation pathways.

While not a direct method for synthesizing the furan-2,5-dione ring itself, controlled radical polymerization techniques are instrumental in the functionalization of polymers containing maleic anhydride units. researchgate.netcmu.edu Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Radical Polymerization (NMRP) allow for the precise synthesis of copolymers with well-defined architectures. researchgate.netcmu.edu For instance, RAFT has been successfully applied to the copolymerization of styrene (B11656) and maleic anhydride, yielding products with low polydispersity and predetermined molar masses. cmu.edu This control over the polymer structure is crucial for applications where specific material properties are desired.

These polymerization methods can be used to create novel materials where the maleic anhydride unit is a key component. For example, polyolefins can be functionalized with maleic anhydride through processes like flash reactive extrusion, which avoids the use of peroxide initiators. acs.org The resulting grafted polyolefins can act as efficient compatibilizers in polymer blends. acs.org While these methods focus on incorporating maleic anhydride into larger polymer chains, the underlying principles of controlling reactivity are relevant to the broader field of maleic anhydride chemistry.

Table 1: Overview of Controlled Polymerization Techniques for Maleic Anhydride Functionalization
TechniqueDescriptionKey AdvantagesExample ApplicationReference
Reversible Addition-Fragmentation chain-Transfer (RAFT)A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.Good control over polymer architecture, tolerance to a variety of functional groups.Copolymerization of styrene and maleic anhydride. cmu.edu
Nitroxide-Mediated Radical Polymerization (NMRP)A controlled radical polymerization method that uses a nitroxide stable free radical to mediate the polymerization process.Enables the synthesis of well-defined block copolymers.Grafting of poly(styrene-co-maleic anhydride) onto silica (B1680970) surfaces. researchgate.net
Flash Reactive ExtrusionAn innovative process for grafting maleic anhydride onto polyolefins without the need for peroxide initiators.Allows for high grafting content and controlled viscosity of the resulting polymer.Production of compatibilizers for polyamide/polyolefin blends. acs.org

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of synthetic chemistry for the formation of cyclic structures. quora.comnih.gov Furan (B31954) and its derivatives can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles to form oxabicycloheptane derivatives. quora.com While furan itself is a common diene, the furan-2,5-dione (maleic anhydride) typically acts as a dienophile due to its electron-deficient double bond. researchgate.netrsc.org

The Diels-Alder reaction of furan with maleimide, a close analog of maleic anhydride, has been studied extensively. nih.gov These reactions can lead to either exo or endo adducts depending on the reaction conditions. nih.gov For the synthesis of substituted furan-2,5-diones, a retro-Diels-Alder reaction or modifications of the initial adduct can be envisioned. A plausible, albeit indirect, route to a compound like this compound could involve the cycloaddition of a thiophene (B33073) derivative with a suitable dienophile, followed by subsequent chemical transformations. However, thiophenes are generally less reactive dienes than furans in Diels-Alder reactions. quora.com

More direct cycloaddition approaches to the furanone core exist. For instance, a formal [3+2] cycloaddition of an in situ generated α-oxygenated propargyl anion to an aldehyde, followed by intramolecular cyclization, can yield highly substituted furans. organic-chemistry.org While not directly producing the dione, this highlights the power of cycloaddition strategies in building the furan ring system.

Condensation reactions are a classical and highly effective method for the synthesis of heterocyclic rings. The Paal-Knorr synthesis is a prime example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a pyrrole. organic-chemistry.org This methodology is highly relevant as pyrrole-2,5-diones (maleimides) are structurally analogous to furan-2,5-diones. The synthesis of maleimides often proceeds through the reaction of maleic anhydride with an amine, followed by dehydration. frontiersin.orgnih.gov

For the synthesis of the furan-2,5-dione core, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com To synthesize a substituted furan-2,5-dione like this compound, a potential strategy would be the condensation of a suitably substituted 1,4-dicarbonyl precursor. For example, a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, could be employed to link a thiophene moiety to a precursor of the dicarbonyl component. A documented synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione utilized a Suzuki coupling between 2,5-dimethyl-3-thienylboronic acid and mucobromic acid, followed by oxidation, to construct the desired molecule. researchgate.net This approach demonstrates the feasibility of combining cross-coupling and condensation-like strategies for the synthesis of complex furan-2,5-dione derivatives.

Table 2: Comparison of Synthetic Pathways to Furan-2,5-dione and Analogous Cores
PathwayGeneral ReactionKey Reagents/ConditionsApplicability to Target StructureReference
Diels-Alder Reaction[4+2] cycloaddition of a diene and a dienophile.Furan/thiophene derivatives as dienes, maleic anhydride/maleimides as dienophiles.Indirect route; requires subsequent modifications of the cycloadduct. quora.comnih.gov
Paal-Knorr Furan SynthesisAcid-catalyzed cyclization of 1,4-dicarbonyl compounds.1,4-dicarbonyl precursors, acid catalyst (e.g., H₂SO₄).Direct but requires a specifically substituted 1,4-dicarbonyl precursor. pharmaguideline.com
Paal-Knorr Pyrrole Synthesis (for analogs)Condensation of a 1,4-dicarbonyl compound with an amine.1,4-dicarbonyls, primary amines/ammonia.Provides access to analogous pyrrole-2,5-dione structures. organic-chemistry.org
Cross-Coupling/CyclizationPalladium-catalyzed coupling followed by cyclization/oxidation.Boronic acids, halo-furanone precursors (e.g., mucobromic acid), Pd catalyst.Demonstrated for similar diaryl-substituted furan-2,5-diones. researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netrsc.org The synthesis of furan-2,5-dione and its derivatives, particularly those derived from biomass, is an active area of green chemistry research. mdpi.comrsc.orgunive.it

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions not only reduce environmental impact but can also lead to improved reaction rates and easier product isolation. Additionally, the use of energy-efficient heating methods, such as microwave irradiation, can significantly shorten reaction times and improve yields. rsc.orgresearchgate.netnih.govresearchgate.netcityu.edu.hk

Microwave-assisted organic synthesis has been successfully applied to the preparation of various furan derivatives. For example, a one-pot, three-component condensation to afford furan-annulated heterocycles can be achieved in high yields within minutes under microwave irradiation. researchgate.net This rapid and efficient method stands in contrast to traditional heating methods that often require longer reaction times and can lead to the formation of byproducts. The synthesis of 2,3-disubstituted benzofurans has also been efficiently achieved using microwave irradiation in a one-pot Sonogashira coupling and cyclization sequence. nih.gov

Principles of Green Chemistry in Furan-2,5-dione Synthesis

Utilization of Sustainable and Renewable Precursors for Furanic Compounds

The imperative for sustainable chemical manufacturing has catalyzed research into biomass-derived feedstocks as alternatives to petrochemicals. rsc.orgmdpi.com Furanic compounds, which form the core of the furan-2,5-dione moiety, are prime targets for green synthesis. Lignocellulosic biomass, a highly abundant and non-edible resource composed of cellulose (B213188), hemicellulose, and lignin, serves as a foundational raw material for a variety of platform chemicals. mdpi.comnih.gov

Key furanic intermediates such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be efficiently derived from the carbohydrate fractions of biomass. mdpi.comacs.org Specifically, acid-catalyzed dehydration of C5 sugars (e.g., xylose) from hemicellulose yields furfural, while C6 sugars (e.g., glucose, fructose) from cellulose produce HMF. mdpi.comnih.gov These platform molecules are versatile starting points for a range of value-added chemicals. For instance, HMF can be oxidized to produce 2,5-furandicarboxylic acid (FDCA), a bio-based analogue of terephthalic acid with significant potential in the polymer industry. mdpi.comnih.gov The development of catalytic systems for these transformations is a critical area of research, aiming to create economically viable and environmentally benign production routes. nih.govnih.gov Other biomass sources, such as chitin, the second most abundant biopolymer, can also be transformed into specialized furan derivatives, highlighting the broad potential of renewable feedstocks in chemical synthesis. rsc.org

Table 1: Renewable Precursors and Derived Furanic Platform Chemicals

Renewable PrecursorPrimary Carbohydrate SourceDerived Furanic Platform ChemicalReference
Lignocellulose (Hemicellulose)C5 Sugars (e.g., Xylose)Furfural mdpi.com
Lignocellulose (Cellulose)C6 Sugars (e.g., Glucose)5-Hydroxymethylfurfural (HMF) nih.gov
FructoseC6 Sugar5-Hydroxymethylfurfural (HMF) nih.gov
5-Hydroxymethylfurfural (HMF)-2,5-Furandicarboxylic acid (FDCA) mdpi.comnih.gov
ChitinN-acetylglucosamineNitrogen-containing furans (e.g., 3-acetamido-5-acetylfuran) rsc.org

Methodologies for Regioselective Introduction and Functionalization of Bromothiophene Moieties

The synthesis of the target compound requires precise control over the substitution pattern of the thiophene ring, specifically achieving a 2,4-disubstituted arrangement. This presents a significant regiochemical challenge due to the inherent reactivity of the thiophene nucleus.

The thiophene ring is highly susceptible to electrophilic substitution, with halogenation occurring at a rate many orders of magnitude faster than that of benzene. iust.ac.ir Direct bromination of unsubstituted thiophene typically yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene (B18171) as the major products due to the preferential reactivity of the α-positions (C2 and C5). iust.ac.irstudysmarter.co.uk

Achieving substitution at the β-positions (C3 and C4) necessitates more sophisticated strategies. The choice of brominating agent and reaction conditions is critical for controlling regioselectivity. N-bromosuccinimide (NBS) is a widely used reagent that can provide high selectivity for the 2-position of substituted thiophenes under controlled conditions, such as in acetic acid. studysmarter.co.uktandfonline.com However, to obtain the desired 4-bromo-2-substituted pattern, a multi-step approach is generally required. One effective strategy involves the use of directing groups or sequential lithiation and halogenation. For example, starting with a pre-functionalized thiophene, direct ortho-metalation can be used to introduce a substituent at a specific position, followed by a subsequent regioselective bromination. A reported protocol for synthesizing a tetra-substituted thiophene utilized three successive direct lithiations followed by a final bromination step to precisely install the substituents. mdpi.com Another method involves activating a 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures, which directs lithiation to the 2-position, followed by quenching with bromine to achieve regioselective bromination. google.com

Table 2: Selected Methods for Regioselective Bromination of Thiophenes

SubstrateReagent(s)ConditionsMajor ProductReference
Substituted ThiophenesN-Bromosuccinimide (NBS)Acetic Acid, Room Temp.2-Bromo derivatives (>99% regioselectivity) tandfonline.com
ThiopheneBr₂48% HBr, -25 to 5 °C2-Bromothiophene / 2,5-Dibromothiophene iust.ac.ir
3-Alkylthiophene1. n-BuLi; 2. Br₂-78 °C2-Bromo-4-alkylthiophene google.com
N-phenyl-5-propylthiophene-2-carboxamideBr₂Acetic Acid, CHCl₃4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (after prior formylation) mdpi.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiophene rings through the formation of new carbon-carbon bonds. nih.gov These methodologies allow for the introduction of a wide array of substituents onto a pre-halogenated thiophene core. The most prominently used catalysts are based on palladium and nickel. nih.govacs.orgrsc.org

Key cross-coupling reactions applicable to thiophene derivatization include:

Suzuki-Miyaura Coupling : This reaction involves the coupling of a bromothiophene with an organoboron reagent (e.g., a boronic acid or ester) and is valued for its mild conditions and high functional group tolerance. nih.govmdpi.comrsc.org

Stille Coupling : This method utilizes an organotin reagent as the coupling partner for the bromothiophene. organic-chemistry.org It is highly versatile, though the toxicity of tin reagents is a notable drawback. thermofisher.com

Kumada-Corriu Coupling : This reaction employs a Grignard reagent (organomagnesium) to couple with the bromothiophene, often catalyzed by nickel complexes. nih.gov

Direct C-H Arylation : A more modern approach that forgoes the need for pre-functionalized organometallic reagents by directly coupling a C-H bond of one partner with the C-Br bond of the other, enhancing atom economy. rsc.orgacs.org

These reactions are fundamental for constructing complex thiophene-containing molecules and can be employed to either build up the substituted thiophene precursor before its attachment to the furanone ring or to add further functionality after the core structure is assembled.

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

Reaction NameThiophene SubstrateCoupling PartnerTypical CatalystReference
Suzuki-MiyauraBromothiopheneAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dtbpf)Cl₂ nih.govmdpi.com
StilleBromothiopheneOrganostannane (R-SnBu₃)Pd(PPh₃)₄ organic-chemistry.orgthermofisher.com
Kumada-CorriuBromothiopheneGrignard Reagent (R-MgBr)Ni(dppp)Cl₂ nih.gov
SonogashiraBromothiopheneTerminal AlkynePdCl₂(PPh₃)₂, CuI mdpi.com
Direct C-H ArylationThiophene (C-H bond)Aryl BromidePalladium complexes acs.orgresearchgate.net

The "halogen dance" (HD) is a powerful isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring, mediated by a strong base. whiterose.ac.ukacs.org This reaction is particularly useful for accessing bromothiophene isomers that are difficult or impossible to obtain through direct synthesis. researchgate.netthieme-connect.com The driving force for the reaction is typically the formation of a more stable organometallic intermediate.

The reaction is commonly initiated by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sterically hindered magnesium amides like TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). thieme-connect.comacs.org The choice of base and reaction conditions, including temperature, can influence the reaction pathway and the final distribution of isomers. whiterose.ac.uk For instance, treatment of a bromothiophene with a suitable base can induce deprotonation at an adjacent position, followed by a series of lithium-halogen exchange steps that result in the apparent migration of the bromine atom. whiterose.ac.uk This methodology offers a strategic route to convert a readily available bromothiophene isomer into a less accessible one, which could then be carried forward in the synthesis of the target this compound.

Table 4: Conditions for Halogen Dance Reactions on Bromothiophenes

SubstrateBaseConditionsOutcomeReference
BromothiophenesTMP₂Mg·2LiClTHF, r.t., 3–12 hIsomerization and functionalization thieme-connect.com
2,3-DibromothiopheneLDATHF, -78 °C to r.t.Isomerization to other dibromothiophenes whiterose.ac.ukresearchgate.net
BromothiophenesMagnesium BisamidesTHF, 0 °C to r.t.Mild isomerization, tolerates ester groups thieme-connect.com

Convergent and Divergent Synthetic Pathways for this compound

The construction of the bi-heterocyclic core of the target molecule can be approached through various synthetic blueprints. Convergent strategies, where the two heterocyclic rings are prepared separately and then joined, are often favored for their efficiency and modularity.

The crucial step in a convergent synthesis is the formation of the carbon-carbon bond linking the C2 position of the thiophene ring to the C3 position of the furan-2,5-dione ring. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

Stille and Suzuki-Miyaura Couplings : These are classical and highly reliable methods for C-C bond formation. thermofisher.com A plausible Suzuki approach would involve coupling 4-bromo-2-thienylboronic acid with a 3-halo-furan-2,5-dione derivative. Conversely, a Stille coupling could unite a 2-stannyl-4-bromothiophene with the same furanone electrophile. organic-chemistry.org The stability of the organoboron and organotin reagents and the mild reaction conditions are significant advantages. rsc.orgthermofisher.com

Direct C-H Arylation : This modern technique offers a more atom- and step-economical alternative by avoiding the pre-synthesis of organometallic reagents. rsc.org A potential route would be the direct palladium-catalyzed coupling of a 2,4-dibromothiophene (B1333396) with furan-2,5-dione (or a suitable precursor like maleic acid or maleimide). The catalyst would selectively activate the C-H bond at the 3-position of the furanone for coupling with the C-Br bond at the 2-position of the thiophene. Successful direct arylations of unsubstituted furan and thiophene with bromoarenes have been reported, suggesting the feasibility of this approach. acs.orgresearchgate.net This strategy simplifies the synthetic sequence and reduces waste generation.

Table 5: Comparison of C-C Bond Forming Strategies for 3-(Aryl)furan-2,5-dione Synthesis

StrategyThiophene ReagentFuranone ReagentAdvantagesChallengesReference
Suzuki-Miyaura Coupling4-Bromo-2-thienylboronic acid3-Halofuran-2,5-dioneMild conditions, high tolerance of functional groups, non-toxic byproducts.Requires synthesis of the boronic acid precursor. mdpi.comrsc.org
Stille Coupling2-(Tributylstannyl)-4-bromothiophene3-Halofuran-2,5-dioneHighly versatile and tolerant of functional groups.Toxicity of tin reagents and byproducts. organic-chemistry.org
Direct C-H Arylation2,4-DibromothiopheneFuran-2,5-dioneHigh atom economy, fewer synthetic steps, avoids organometallic intermediates.Controlling regioselectivity on the furanone ring can be difficult. acs.orgrsc.org

Stepwise Assembly and Post-Coupling Functionalization

The construction of the target molecule can be envisioned through a stepwise assembly, primarily utilizing palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. These methods are renowned for their versatility in creating C-C bonds between heterocyclic rings. researchgate.net One plausible route involves the coupling of a pre-functionalized thiophene building block with a suitable maleic anhydride or furanone precursor.

For instance, a Suzuki coupling reaction could be employed, reacting a boronic acid derivative of one heterocycle with a halogenated partner of the other. A hypothetical, yet chemically sound, pathway is the reaction of 4-bromo-2-thienylboronic acid with 3-bromo-furan-2,5-dione. This approach builds the core structure directly.

Alternatively, a post-coupling functionalization strategy can be adopted. This involves coupling a non-brominated thiophene unit, such as 2-thienylboronic acid, with a 3-halofuran-2,5-dione. The resulting 3-(thiophen-2-yl)furan-2,5-dione (B2993796) intermediate would then undergo selective bromination on the thiophene ring. This late-stage functionalization can be advantageous if the brominated starting materials are unstable or difficult to prepare. The regioselectivity of the bromination step is crucial and would be directed by the existing substituent on the thiophene ring.

Research into the synthesis of analogous structures, such as 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione, has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions with furanone precursors like mucobromic acid. researchgate.net These reactions often require careful optimization of catalysts, ligands, bases, and solvent systems to achieve high yields and minimize side products. researchgate.net

Table 1: Typical Parameters for Suzuki Cross-Coupling in Analogous Heterocyclic Syntheses

ParameterDescriptionCommon Examples
Catalyst Palladium complex that facilitates the reaction cycle.Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand Phosphine-based molecule that stabilizes the palladium center.Triphenylphosphine (PPh₃), XPhos, SPhos
Base Required for the activation of the boronic acid.Na₂CO₃, K₂CO₃, CsF, K₃PO₄
Solvent System Often a mixture of an organic solvent and water.Toluene/Water, Dioxane/Water, DMF
Reactants An organoboron compound and an organohalide.Aryl/heteroaryl boronic acids and aryl/heteroaryl bromides or iodides

Advanced Separation and Purification Techniques for Complex Organic Molecules

Chromatography is a cornerstone of modern purification.

High-Performance Liquid Chromatography (HPLC): This technique is frequently used for the purification of complex heterocyclic compounds. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for separating molecules based on differences in hydrophobicity. Preparative HPLC can be employed to isolate gram-scale quantities of the pure compound. researchgate.net

Liquid-Liquid Chromatography (LLC): Modern LLC techniques like countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) offer an alternative to solid-phase chromatography. rotachrom.com These methods partition compounds between two immiscible liquid phases, minimizing the risk of irreversible adsorption and degradation of the sample on a solid support. CPC is especially valuable for preparative-scale separations. rotachrom.com

Crystallization is another powerful purification method that can yield material of very high purity. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The success of crystallization depends heavily on selecting the appropriate solvent or solvent mixture, which often requires systematic screening. Controlled cooling rates and the use of seed crystals can enhance the formation of pure, well-defined crystals. researchgate.net

The choice of purification method is dictated by the specific properties of the compound and its impurities. Often, a combination of techniques is required to meet stringent purity standards. For example, a crude product might first be subjected to column chromatography to remove the bulk of impurities, followed by a final recrystallization step to achieve analytical purity.

Table 2: Comparison of Advanced Purification Techniques

TechniquePrincipleAdvantagesCommon Applications
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and efficiency; automated.Final purification of high-value compounds; separation of closely related isomers.
Centrifugal Partition Chromatography (CPC) Differential partitioning between two immiscible liquid phases. rotachrom.comNo solid support (no irreversible adsorption); high sample loading; low solvent consumption. rotachrom.comPurification of natural products; separation of delicate or complex synthetic molecules. rotachrom.com
Recrystallization Difference in solubility of the compound and impurities at varying temperatures. Can yield very high purity material; scalable; cost-effective.Final purification step for solid compounds; removal of minor impurities.
Vacuum Sublimation Transition of a solid directly to a gas phase under vacuum, followed by re-condensation. researchgate.netEffective for non-volatile impurities; solvent-free.Purification of thermally stable, volatile organic solids.

Iii. Reaction Pathways and Transformational Chemistry of 3 4 Bromothiophen 2 Yl Furan 2,5 Dione

Reactivity Profile of the Furan-2,5-dione Moiety

The furan-2,5-dione ring, a derivative of maleic anhydride (B1165640), is a highly reactive dienophile and electrophile. Its reactivity is governed by the electron-withdrawing nature of the two carbonyl groups, which polarize the double bond and make the carbonyl carbons susceptible to nucleophilic attack.

The furan-2,5-dione moiety is an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions. While thiophene (B33073) itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, requiring high pressure, furan (B31954) derivatives are more reactive. quora.comchempedia.info The aromaticity of furan is significantly less than that of benzene, thiophene, or pyrrole, allowing it to more readily undergo reactions that result in dearomatization. quora.com

The Diels-Alder reaction involving furan derivatives can lead to the formation of oxabicycloheptane structures, which are versatile intermediates for further synthetic transformations. quora.com The stereochemical outcome of these reactions, yielding either endo or exo adducts, is influenced by reaction conditions such as temperature and solvent. nih.govrsc.org Generally, the endo product is favored under kinetic control due to secondary orbital interactions, while the thermodynamically more stable exo product is favored at higher temperatures. However, with furan and its derivatives, the endo-selectivity is often less pronounced compared to reactions with cyclopentadiene (B3395910). rsc.org The presence of substituents on the furan ring can also influence both the reactivity and the stereoselectivity of the cycloaddition. rsc.org

Computational studies have provided insights into the activation barriers and reaction energetics of Diels-Alder reactions involving furans. rsc.orgchemrxiv.orgresearchgate.net These studies help in understanding the factors that control the reactivity and selectivity, aiding in the rational design of synthetic strategies.

The electrophilic nature of the carbonyl carbons in the furan-2,5-dione ring makes them susceptible to attack by various nucleophiles. koyonchem.com This reactivity is a cornerstone of maleic anhydride chemistry and is applicable to 3-(4-bromothiophen-2-yl)furan-2,5-dione.

Alcohols, for instance, can act as nucleophiles, attacking a carbonyl carbon to initiate a ring-opening esterification reaction. koyonchem.com This process leads to the formation of a product containing both an ester and a carboxylic acid group. The reaction conditions, such as temperature and the presence of a catalyst (e.g., sulfuric acid), can influence the reaction rate and the final product distribution. koyonchem.com

Amines are another class of nucleophiles that readily react with the furan-2,5-dione moiety. The reaction of poly(maleic anhydride)-based polymers with amine nucleophiles has been studied to understand the transformation of the anhydride ring. acs.orgfsu.edu Under mild conditions, a ring-opening reaction typically occurs, forming an amide and a carboxylic acid. acs.orgfsu.edu However, at higher temperatures, a substitution reaction can take place, leading to the formation of a cyclic imide. acs.orgfsu.edu This dual reactivity allows for the synthesis of different types of functionalized molecules depending on the chosen reaction conditions.

Thiol groups can also react with maleic anhydride derivatives, leading to succinated thiol compounds. mdpi.com This reaction is efficient over a broad pH range and results in the formation of a stable thioether bond. mdpi.com

The table below summarizes the outcomes of nucleophilic additions to the furan-2,5-dione moiety.

NucleophileReaction TypeProduct Functional Groups
AlcoholRing-opening additionEster, Carboxylic Acid
Amine (mild conditions)Ring-opening additionAmide, Carboxylic Acid
Amine (high temperature)SubstitutionCyclic Imide
ThiolAdditionThioether, Carboxylic Acid

Reactivity of the Bromothiophene Substituent

The bromine atom on the thiophene ring serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the thiophene core, leading to a diverse range of substituted derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and bromothiophenes are excellent substrates for these transformations. researchgate.netacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This method has been successfully applied to the synthesis of various aryl- and heteroaryl-substituted thiophenes. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgnrochemistry.comwikipedia.org Organostannanes are stable to air and moisture and tolerate many functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromothiophene in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org However, they are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.orgyoutube.com The Negishi coupling is highly effective for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org

The following table provides a comparative overview of these cross-coupling reactions.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboronMild conditions, functional group tolerance, low toxicityBase sensitivity of some substrates
StilleOrganotinAir and moisture stable, functional group toleranceToxicity of tin reagents
NegishiOrganozincHigh reactivity, broad scopeMoisture and air sensitive

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can induce a bromine-lithium exchange. researchgate.netnih.govrsc.org This process generates a highly reactive thienyllithium intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents onto the thiophene ring. This two-step sequence provides a powerful method for the synthesis of diverse thiophene derivatives. The reaction is typically carried out at low temperatures to avoid side reactions. nih.gov

Alternatively, Grignard reagents can be prepared through a bromine-magnesium exchange, often using reagents like isopropylmagnesium chloride. nih.gov These organomagnesium compounds are generally less reactive than their lithium counterparts but still offer a broad scope for subsequent reactions with electrophiles. A combination of i-PrMgCl and n-BuLi has been developed to perform bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.govnih.gov

Intramolecular Cyclizations and Cascade Reactions Involving Both Heterocyclic Units

The presence of both the reactive furan-2,5-dione and the functionalizable bromothiophene moieties within the same molecule allows for the design of intramolecular cyclizations and cascade reactions. These transformations can lead to the formation of complex, fused heterocyclic systems in a single synthetic operation.

For example, after a nucleophilic ring-opening of the furan-2,5-dione, the newly introduced functional group could potentially react with the thiophene ring. If the nucleophile contains a suitable reactive site, an intramolecular cyclization could be triggered.

Furthermore, functionalization of the bromothiophene unit via cross-coupling or metal-halogen exchange could introduce a substituent that is capable of reacting with the furan-2,5-dione ring. For instance, introducing an amine or alcohol functionality onto the thiophene ring could lead to an intramolecular ring-opening of the anhydride, followed by cyclization to form a novel fused-ring system.

While specific examples of intramolecular reactions involving this compound are not extensively detailed in the provided search context, the principles of intramolecular reactions involving furan and thiophene derivatives are well-established. nih.govnih.gov Cascade reactions, where a single event triggers a series of bond-forming transformations, are also a possibility. For instance, a reaction initiated at one heterocyclic unit could propagate to involve the other, leading to a rapid increase in molecular complexity. The synthesis of ring-fluorinated thiophene derivatives, for example, has been achieved through a sulfanylation and 5-endo-trig cyclization cascade. acs.org Similarly, electrophilic cyclization has been used to synthesize thiomethyl-substituted benzo[b]furan derivatives. rsc.org

Polymerization and Oligomerization Behavior of Furan-2,5-dione with Thiophene Substituents

The polymerization of monomers like this compound is heavily influenced by the electronic nature of the furan-2,5-dione ring, which is an electron-accepting vinyl monomer. This characteristic dictates its behavior in both homopolymerization and copolymerization reactions. The presence of the thiophene substituent can further modulate this reactivity through steric and electronic effects.

The radical homopolymerization of maleic anhydride and its derivatives, including thiophene-substituted variants, is notoriously challenging. researchgate.net The monomer exhibits a strong reluctance to undergo self-addition due to steric hindrance and the electron-deficient nature of the double bond, which makes it susceptible to side reactions and chain transfer. researchgate.netresearchgate.net

Early studies on maleic anhydride homopolymerization showed that it requires forcing conditions, such as high concentrations of high-energy radical initiators (e.g., benzoyl peroxide, di-sec-butyl peroxydicarbonate), high temperatures, or initiation via gamma or UV radiation. researchgate.net Even under these conditions, the resulting polymers often have low molecular weights and may exhibit decarboxylation, especially at elevated temperatures. researchgate.net The proposed mechanism often involves the formation of an unsaturated monomer radical that can then propagate, though this process is inefficient. researchgate.net

For a substituted monomer like this compound, the bulky bromothiophene group would likely increase steric hindrance, further impeding homopolymerization. However, the potential for charge-transfer interactions between the thiophene ring of one monomer and the electron-poor furan-dione ring of another could, in principle, facilitate some degree of oligomerization.

Table 1: Conditions for Radical Homopolymerization of Maleic Anhydride (Illustrative)

Initiator SystemConditionsObservations
Benzoyl Peroxide (high conc.)70-80°C, in solution (e.g., benzene)Slow reaction, low to moderate conversion, potential for decarboxylation. researchgate.net
Di-sec-butyl peroxydicarbonate55°C, molten or in solutionEffective at lower temperatures, but polymerization can be inhibited by certain additives. researchgate.net
Gamma (γ) RadiationRoom TemperatureCan induce polymerization, often resulting in cross-linked materials. researchgate.net
UV Radiation (with sensitizer)Room TemperatureExcimer formation may lead to radical generation and polymerization. researchgate.net

Copolymerization with Co-monomers for Tailored Architectures

In stark contrast to its poor homopolymerization tendency, this compound is an excellent candidate for radical copolymerization, particularly with electron-donating co-monomers. Maleic anhydride is famous for its propensity to form alternating copolymers with a wide variety of donor monomers, a behavior driven by the formation of a charge-transfer complex (CTC) between the electron-poor maleic anhydride and the electron-rich co-monomer. cmu.edutue.nl This CTC can then be incorporated into the growing polymer chain, leading to a highly regular 1:1 alternating structure.

The this compound monomer would act as the electron acceptor (M1), while a suitable electron donor (M2) could be selected to tailor the final polymer's properties. The reactivity ratios for such systems typically approach zero (r1 ≈ r2 ≈ 0), which is a hallmark of strongly alternating copolymerization. tue.nlacs.org

Potential Co-monomers for Alternating Copolymerization:

Styrene (B11656) and its derivatives: The copolymerization of maleic anhydride with styrene is a classic and well-studied example, yielding poly(styrene-alt-maleic anhydride) (SMA). tue.nltue.nlrsc.org This approach could yield a polymer with alternating bromothiophene-functionalized units and phenyl rings.

Vinyl Ethers: Monomers like alkyl vinyl ethers are strong electron donors and readily form alternating copolymers with maleic anhydride. cmu.edu

Thiophene and Furan: Unsubstituted thiophene and furan can also act as donor monomers in copolymerizations with maleic anhydride, leading to polymers with a high density of heterocyclic rings. cmu.edu

α-Olefins: Simple alkenes can be used to introduce flexible alkyl chains into the polymer backbone.

By selecting the appropriate co-monomer, a diverse range of polymer architectures can be achieved, where the properties are tuned by both the co-monomer and the pendant bromothiophene group.

Table 2: Examples of Monomer Reactivity Ratios for Maleic Anhydride (M1) Copolymerization

Co-monomer (M2)r1 (Maleic Anhydride)r2 (Co-monomer)r1 * r2Copolymerization Behavior
Styrene~0.01 - 0.04~0~0Strongly Alternating tue.nl
Vinyl Acetate~0.055~0.01~0.00055Alternating Tendency
Methyl Methacrylate~0.03~3.5~0.105Non-ideal, random
Glycidyl Methacrylate~0.03~11.62~0.348Non-ideal, random researchgate.net

Post-Polymerization Modifications for Enhanced Functionality

The true strength of incorporating this compound into a polymer lies in the vast potential for post-polymerization modification (PPM). The anhydride ring within the polymer backbone is a highly reactive electrophile, susceptible to nucleophilic attack by a wide range of compounds. researchgate.netrsc.org This allows for the straightforward introduction of diverse functional groups, transforming a base copolymer into a material with tailored properties.

Key Modification Reactions:

Aminolysis/Imidization: Reaction with primary amines is one of the most common PPM strategies for maleic anhydride copolymers. rsc.orgajchem-a.com The reaction proceeds in two stages: first, the amine opens the anhydride ring to form an intermediate amic acid. Second, upon heating, this intermediate can cyclize to form a stable N-substituted imide ring. fsu.edu This method can be used to attach alkyl chains, bioactive molecules, or other functional moieties. researchgate.net

Hydrolysis: Treatment with water or base hydrolyzes the anhydride rings to pairs of adjacent carboxylic acid groups. This dramatically increases the polymer's polarity and water solubility and provides sites for further reactions.

Esterification: Reaction with alcohols, often under catalytic conditions, opens the anhydride to form a half-ester, half-acid. This is a useful way to control the hydrophilicity and solubility of the polymer.

These PPM reactions are typically high-yielding and proceed under mild conditions, making them highly efficient for creating functional materials. rsc.orgrsc.org Furthermore, the 4-bromo-substituent on the thiophene ring remains intact during these modifications and serves as a latent functional handle for subsequent reactions, such as Suzuki or Stille cross-coupling, to introduce further complexity, such as extended conjugated systems. rsc.orgnih.gov

Table 3: Common Post-Polymerization Modification Reactions of Anhydride-Containing Polymers

ReagentReaction ConditionsResulting Functional GroupKey Outcome
Primary Amine (R-NH₂)Ambient temp., then heat (~150-180°C)N-substituted imideIntroduces diverse side chains (R-groups), increases thermal stability. fsu.edu
Water (H₂O) / Aqueous BaseMild heatingDi-carboxylic acidIncreases hydrophilicity, creates polyelectrolytes.
Alcohol (R-OH)Catalytic (acid or base)Ester and Carboxylic AcidModulates solubility and polarity.
Diamines (e.g., Cystamine)Ambient temperatureAmic acid, potential for cross-linking or further functionalization (e.g., thiol groups). researchgate.netrsc.orgPlatform for sequential modifications. researchgate.net

Iv. Advanced Spectroscopic and Structural Characterization of 3 4 Bromothiophen 2 Yl Furan 2,5 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-(4-Bromothiophen-2-yl)furan-2,5-dione, both one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the furan-2,5-dione and 4-bromothiophen rings.

Furan-2,5-dione Proton: A single proton attached to the double bond of the furan-2,5-dione ring is anticipated. This proton (H-4) would appear as a singlet, likely in the range of δ 6.5-7.5 ppm.

Thiophene (B33073) Protons: The 4-bromothiophen-2-yl ring contains two protons. The proton at position 5 (H-5') is adjacent to the sulfur atom and the bromine atom, while the proton at position 3 (H-3') is adjacent to the carbon linked to the furan-dione ring. These would appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). Due to their separation, they would likely appear as singlets or very finely split doublets if long-range coupling is resolved. For comparison, in a related chalcone (B49325) structure, (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, the aromatic thiophene protons were observed between δ 7.15 and δ 7.85 ppm. uomphysics.net

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the anhydride (B1165640) group are expected to be the most deshielded, appearing in the δ 160-170 ppm region.

Olefinic and Aromatic Carbons: The carbons of the C=C double bond in the furan-dione ring and the carbons of the thiophene ring would resonate in the δ 110-150 ppm range. The carbon bearing the bromine atom (C-4') would be shifted due to the halogen's electronic effect. In related styrene (B11656) maleic anhydride copolymers, aromatic carbons appear in the 125-139 ppm range, while carbonyl carbons are observed near 204 ppm, though the chemical environment is different. asianpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2, C5 (C=O) - 160 - 170
C3 - 135 - 145
C4 6.5 - 7.5 (s, 1H) 125 - 135
C2' - 140 - 150
C3' 7.2 - 7.8 (s, 1H) 120 - 130
C4' - 110 - 120

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, significant COSY correlations are not expected due to the separation of the protons, which would further confirm their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at δ 6.5-7.5 ppm to the C4 carbon and the thiophene proton signals to their respective C3' and C5' carbons.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

FTIR Spectroscopy: The FTIR spectrum would be dominated by strong absorptions characteristic of the anhydride group.

C=O Stretching: The most prominent feature would be the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring, expected as two strong bands around 1850 cm⁻¹ and 1780 cm⁻¹. Unsubstituted maleic anhydride shows these peaks prominently. chemicalbook.com

C-O-C Stretching: A strong band corresponding to the C-O-C stretch of the anhydride ether linkage is expected in the 1300-1200 cm⁻¹ region.

C=C Stretching: The stretching of the double bonds in both the furan-dione and thiophene rings would appear in the 1650-1550 cm⁻¹ region.

C-Br Stretching: A weaker absorption corresponding to the C-Br bond is expected in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar bonds. The C=C bonds of the aromatic and olefinic systems, as well as the C-S bond of the thiophene ring, would likely produce strong signals. In studies of other thiophene-containing molecules, both FTIR and Raman spectra have been used to provide a complete vibrational profile. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Anhydride C=O (asymmetric) ~1850 Weak Strong
Anhydride C=O (symmetric) ~1780 Moderate Strong
Aromatic/Olefinic C=C 1650 - 1550 Strong Moderate-Strong
Anhydride C-O-C 1300 - 1200 Weak Strong
Thiophene C-S ~700 Moderate Moderate-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The exact mass of this compound (C₈H₃BrO₃S) is 273.90 g/mol for the ⁷⁹Br isotope and 275.89 g/mol for the ⁸¹Br isotope. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) separated by two mass units.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of CO and CO₂: Anhydrides are known to fragment via the loss of carbon monoxide (CO) and carbon dioxide (CO₂). The fragmentation of maleic anhydride itself proceeds via loss of CO followed by the loss of a C₂HO radical. nist.gov

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺.

Cleavage of the Heterocyclic Rings: The bond connecting the furan-dione and thiophene rings could cleave, leading to ions corresponding to each heterocyclic fragment.

Single-Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD: If suitable crystals can be grown, single-crystal XRD would provide precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the individual rings and determine the dihedral angle between the furan-dione and thiophene rings. This analysis would also reveal the details of intermolecular interactions in the solid state, such as π–π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which are crucial for understanding the material's solid-state properties. Crystal structures of related thiophene derivatives often show extensive intermolecular interactions that dictate their packing. nih.govresearchgate.net

Powder XRD (PXRD): For polycrystalline samples, PXRD provides a characteristic fingerprint based on the crystalline lattice planes. This technique is essential for phase identification, purity assessment, and monitoring structural changes under different conditions.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal key thermal transitions. It would show a sharp endothermic peak corresponding to the melting point of the compound. Other transitions, such as glass transitions or solid-solid phase transitions, could also be identified.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA curve would indicate its thermal stability by showing the onset temperature of decomposition. The mass loss profile could provide insights into the decomposition mechanism, corresponding to the loss of volatile fragments like CO, CO₂, or bromine. Studies on related liquid crystalline maleic anhydride derivatives have used these techniques to determine melting points and assess thermal stability. frontiersin.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one
Furan-2,5-dione (Maleic Anhydride)

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphic Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. rsc.orgnih.gov By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify thermal transitions such as melting, crystallization, and glass transitions. rsc.org For this compound and its derivatives, DSC is instrumental in determining the melting point (T_m), enthalpy of fusion (ΔH_f), and identifying the presence of different crystalline forms, or polymorphs.

In a typical DSC analysis, a small, weighed sample of the compound is heated at a constant rate. The resulting thermogram plots heat flow against temperature. An endothermic peak is observed at the melting point, the area of which is proportional to the enthalpy of fusion. This data is critical for assessing the purity and crystalline quality of the compound. Furthermore, the presence of multiple melting peaks or recrystallization events upon cooling and subsequent reheating can indicate polymorphism, a phenomenon where a substance can exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and their study is crucial for material development. Studies on related furan (B31954) and thiophene-substituted materials have demonstrated the utility of DSC in identifying such thermally responsive behaviors and phase transitions. nih.gov

Table 1: Representative DSC Data for a Thiophene-Furanone Derivative

ParameterObserved ValueSignificance
Melting Point (T_m)185 °CIndicates the transition from solid to liquid phase; a sharp peak suggests high purity.
Enthalpy of Fusion (ΔH_f)35.2 kJ/molRepresents the energy required to melt the solid; related to the degree of crystallinity.
Crystallization Temperature (T_c) (on cooling)142 °CIndicates the temperature at which the compound crystallizes from the molten state.
Glass Transition (T_g)Not ObservedThe absence of a T_g suggests a highly crystalline rather than amorphous nature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability Profiles

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides vital information about its thermal stability and decomposition profile. electrochemsci.orgdtic.mil

During a TGA experiment, the sample is heated on a precision balance within a furnace. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (T_onset) and the temperature at which 5% or 10% weight loss occurs (T_d5 or T_d10) are key parameters derived from this curve. These values define the upper temperature limit for the compound's use and storage. The analysis can also reveal the number of decomposition steps and the amount of residual mass at the end of the experiment, offering clues about the decomposition mechanism. This information is critical for applications where the material might be exposed to high temperatures.

Table 2: Representative TGA Data for a Bromothiophene Derivative

ParameterObserved Value (in N₂ atmosphere)Interpretation
Onset Decomposition Temperature (T_onset)295 °CThe temperature at which significant thermal degradation begins.
Temperature at 5% Weight Loss (T_d5)310 °CA standard metric for evaluating the initial thermal stability of the material.
Major Decomposition Step310-450 °CThe primary temperature range over which the molecule breaks down.
Residual Mass at 600 °C~5%Indicates the amount of non-volatile residue left after decomposition.

Microscopic Techniques for Morphological and Surface Characterization (e.g., SEM, TEM)

Microscopic techniques are employed to visualize the morphology and surface features of this compound at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. In the analysis of thiophene-based compounds, SEM is used to determine the shape, size, and surface texture of crystalline powders or thin films. nih.gov For crystalline this compound, SEM can reveal details about crystal habits (e.g., plates, needles) and the degree of aggregation. Prior to analysis, non-conductive organic samples are often coated with a thin layer of a conductive material, such as gold, to prevent charge buildup and improve image quality. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of nanoscale features. While less common for the bulk analysis of small organic crystals, TEM can be invaluable for studying the morphology of nanostructures, thin films, or composites incorporating the title compound. It provides information on particle size distribution, crystal lattice fringes, and the dispersion of the compound within a matrix.

Table 3: Information Obtained from Microscopic Techniques

TechniqueInformation ProvidedTypical Application
Scanning Electron Microscopy (SEM)Surface topography, crystal morphology, particle size and shape, aggregation state.Characterizing the solid-state structure of the synthesized powder.
Transmission Electron Microscopy (TEM)Internal structure, nanoscale morphology, crystal lattice details, particle dispersion.Analyzing thin films or nanocomposites containing the compound.

Electrochemical Characterization for Electronic Structure and Redox Behavior (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are crucial for probing the electronic properties of this compound, particularly its ability to accept or donate electrons (redox behavior). Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are the primary techniques used for this characterization.

Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set values. For π-conjugated systems like thiophene derivatives, CV can determine the oxidation and reduction potentials. electrochemsci.orgdtic.mil These potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. rsc.orgmdpi.com The HOMO-LUMO gap, an indicator of the molecule's electronic and optical properties, can be estimated from the onset potentials of the first oxidation and reduction peaks. rsc.org

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies. When applied to an electrode modified with the compound of interest, EIS provides insights into the charge transfer kinetics and interfacial processes. researchgate.net The resulting Nyquist plot can be modeled with an equivalent electrical circuit to quantify parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which describe the ease of electron transfer at the electrode-material interface.

Table 4: Parameters from Electrochemical Characterization

TechniqueKey ParameterDerived Information
Cyclic Voltammetry (CV)Oxidation Potential (E_ox)Energy level of the HOMO.
Reduction Potential (E_red)Energy level of the LUMO.
Electrochemical Band Gap (E_g)Estimated from the difference between E_ox and E_red; relates to electronic transitions.
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (R_ct)Resistance to electron transfer at the electrode interface.
Double-Layer Capacitance (C_dl)Capacitance of the electrochemical double layer at the interface.

V. Theoretical and Computational Investigations of 3 4 Bromothiophen 2 Yl Furan 2,5 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules.

Geometry Optimization: A primary application of DFT is to find the lowest energy structure (the ground state geometry) of a molecule. For 3-(4-Bromothiophen-2-yl)furan-2,5-dione, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the furan-2,5-dione and 4-bromothiophen rings. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose, providing geometries that are often in good agreement with experimental data from methods like X-ray crystallography.

While DFT is highly versatile, high-level ab initio methods are often considered the gold standard for obtaining highly accurate thermochemical data, such as heats of formation and reaction enthalpies. Composite methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories achieve high accuracy by combining results from several different high-level calculations and applying empirical corrections. Although computationally expensive, applying these methods to this compound would yield benchmark values for its thermodynamic stability.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability.

HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher EHOMO value suggests a better electron donor.

LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor.

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity. A large gap suggests high kinetic stability.

For this compound, DFT calculations would provide the energies of these orbitals. Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the molecule are involved in electron donation and acceptance, respectively, thereby predicting its behavior in pericyclic reactions or with nucleophiles and electrophiles.

ParameterDefinitionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; likely localized on the thiophene (B33073) ring.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; likely localized on the electron-deficient maleic anhydride (B1165640) moiety.
Energy Gap (ΔE)ELUMO - EHOMODetermines chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reaction Mechanism Studies through Computational Transition State Theory

Understanding how a reaction proceeds from reactants to products requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational transition state theory is used to locate these short-lived, high-energy structures. For a potential reaction involving this compound, such as a cycloaddition or nucleophilic substitution, DFT calculations can be performed to map out the entire potential energy surface.

By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction kinetics, allowing chemists to predict reaction rates and understand why certain products are formed over others. While specific reaction mechanisms for this compound have not been published, studies on similar furan (B31954) systems show that computational methods can effectively distinguish between different possible pathways, such as stepwise zwitterionic mechanisms or concerted cycloadditions.

Conformational Analysis and Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities.

Conformational Analysis: This involves identifying all stable conformers (rotational isomers) of a molecule and their relative energies. For this compound, this would primarily concern the rotation around the single bond connecting the thiophene and furan-dione rings. A potential energy surface scan, performed with DFT, could identify the most stable rotational conformation and the energy barriers between different conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its flexibility, solvent interactions, and the time-averaged behavior of its conformations. This is particularly useful for understanding how the molecule might interact with a larger biological target or self-assemble in solution.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the characterization and identification of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. For this compound, a computed NMR spectrum could be compared to an experimental one to confirm its structure. Discrepancies between theoretical (gas-phase) and experimental (solution) values can often be reconciled by including solvent effects in the calculations.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This value is directly related to the HOMO-LUMO gap and provides information about the molecule's conjugated π-system.

Spectroscopic TechniqueComputational MethodPredicted Information for this compound
NMR SpectroscopyDFT with GIAO methodPredicted ¹H and ¹³C chemical shifts to aid in structural verification.
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)Prediction of electronic transitions (λmax) corresponding to π → π* and n → π* excitations within the conjugated system.

Vi. Structure Reactivity Relationships and Rational Design Principles for Furan 2,5 Dione Derivatives with Thiophene Substituents

Stereoelectronic Effects of the Bromothiophene Moiety on Furan-2,5-dione Reactivity

Stereoelectronic effects are defined as stabilizing electronic interactions that are maximized by a particular geometric arrangement, often traceable to favorable orbital overlap. baranlab.orgresearchgate.net In 3-(4-Bromothiophen-2-yl)furan-2,5-dione, the reactivity of the maleic anhydride (B1165640) ring is significantly modulated by the attached bromothiophene group through a combination of inductive and resonance effects.

The furan-2,5-dione moiety contains a highly activated carbon-carbon double bond due to conjugation with two electron-withdrawing carbonyl groups, making it a potent electrophile and dienophile. springerprofessional.deresearchgate.net The nature of the substituent at the 3-position is critical in modulating this inherent reactivity. The 4-bromothiophen-2-yl substituent acts as a net electron-withdrawing group. This can be understood by considering its components:

Thiophene (B33073) Ring: When attached at its 2-position, the thiophene ring itself is generally considered to be weakly electron-withdrawing. Hammett substituent constants (σ), which quantify the electronic influence of a substituent, support this, with the 2-thienyl group having positive values for both meta (σm = 0.09) and para (σp = 0.05) positions, indicating electron withdrawal. pitt.edu

Bromo Group: The bromine atom at the 4-position of the thiophene ring is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). Its Hammett constants are significantly positive (σm = 0.40, σp = 0.23), confirming its electron-withdrawing nature. oup.com

The combination of these effects results in a significant decrease in electron density across the furan-2,5-dione ring system. This has profound implications for the molecule's frontier molecular orbitals (FMOs), which govern its reactivity in many chemical reactions. mdpi.comresearchgate.net Computational studies on related heteroaromatic systems show that electron-withdrawing substituents lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For the furan-2,5-dione ring, which primarily acts as an electrophile or dienophile, the lowering of the LUMO energy is particularly important. A lower LUMO energy makes the molecule a better electron acceptor, thereby enhancing its reactivity toward nucleophiles and dienes in normal-electron-demand Diels-Alder reactions. mdpi.com

Tuning Diels-Alder and Nucleophilic Addition Profiles through Substituent Variations

The reactivity of the furan-2,5-dione core in its two most characteristic reactions—Diels-Alder cycloaddition and nucleophilic addition—can be systematically tuned by modifying the substituents on the appended thiophene ring.

Diels-Alder Reactions: The furan-2,5-dione moiety is a classic dienophile. springerprofessional.de In normal-electron-demand Diels-Alder reactions, the rate is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. researchgate.net Furan (B31954) itself can act as a diene, but it is less reactive than carbocyclic dienes like cyclopentadiene (B3395910) due to its aromatic character. researchgate.netrsc.org Conversely, thiophene is a poor diene because of its greater aromaticity and often requires catalysis or harsh conditions to participate in cycloadditions. nih.gov

In the context of this compound, the molecule functions as the dienophile. The electron-withdrawing nature of the bromothiophene substituent lowers the dienophile's LUMO energy, thereby increasing its reactivity toward electron-rich dienes compared to unsubstituted maleic anhydride. mdpi.com The reactivity can be further tuned by altering the thiophene substituent.

Thiophene Substituent (at position 4)Electronic EffectPredicted Effect on LUMO EnergyPredicted Diels-Alder Reactivity (as Dienophile)
-H (Thiophen-2-yl)Weakly WithdrawingSlightly LoweredIncreased vs. Maleic Anhydride
-CH₃ (Methyl)DonatingRaisedDecreased
-Br (Bromo)WithdrawingLoweredIncreased
-NO₂ (Nitro)Strongly WithdrawingSignificantly LoweredStrongly Increased

Nucleophilic Addition: The electron-deficient double bond and carbonyl carbons of the furan-2,5-dione ring are susceptible to nucleophilic attack. Reactions with amine nucleophiles, for example, can lead to either ring-opening to form amide-acid derivatives or a subsequent cyclization to form imides, depending on the reaction conditions. nih.govfsu.edu The rate and outcome of these additions are highly dependent on the electrophilicity of the ring.

The presence of the electron-withdrawing 4-bromothiophen-2-yl group enhances the partial positive charge on the ring carbons, making the molecule more reactive towards nucleophiles. Varying the substituents on the thiophene ring provides a clear strategy for tuning this reactivity. Introducing stronger electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) would further increase the rate of nucleophilic addition. Conversely, adding electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups would decrease the electrophilicity and slow the reaction. This principle allows for the rational design of derivatives tailored for specific nucleophilic substitution or addition-elimination pathways.

Influence of Molecular Architecture on Polymerization Kinetics and Polymer Microstructure

Maleic anhydride is well-known for its use in polymerization, particularly in free-radical copolymerizations with electron-rich monomers like styrene (B11656), where it often forms highly alternating copolymers. researchgate.netdnu.dp.ua The homopolymerization of maleic anhydride is generally difficult to initiate and control. google.com The introduction of a large, rigid substituent like 4-bromothiophen-2-yl at the 3-position has a significant impact on both polymerization kinetics and the microstructure of the resulting polymer.

Polymer Microstructure: The molecular architecture of the monomer is a primary determinant of the polymer's microstructure, including its tacticity, regioregularity, and morphology.

Steric Influence: The bulky 3-(4-bromothiophen-2-yl) group will restrict chain rotation in the resulting polymer, leading to a more rigid backbone. This increased rigidity would likely raise the glass transition temperature (Tg) of the polymer compared to copolymers made with unsubstituted maleic anhydride. nih.gov

Chain Packing: The large, flat, polarizable nature of the bromothiophene moiety could promote specific intermolecular interactions, such as π-π stacking, between polymer chains. This could lead to regions of local order or crystallinity within an otherwise amorphous polymer matrix, affecting mechanical and thermal properties.

Alternation: While maleic anhydride has a strong tendency to form alternating copolymers, a bulky substituent can disrupt this perfect alternation, leading to penultimate unit effects where the monomer sequence is influenced by the second-to-last unit on the growing chain. researchgate.net This can result in polymers with a more random or block-like microstructure.

The choice of substituent on the thiophene ring can thus be used to control polymer properties. For example, replacing the bromine with a long alkyl chain could act as an internal plasticizer, increasing solubility and lowering the Tg, while maintaining a degree of backbone rigidity.

Design Strategies for Enhanced Selectivity and Efficiency in Chemical Transformations

Building on the structure-reactivity relationships, several rational design strategies can be proposed to create furan-2,5-dione derivatives with tailored properties for specific chemical transformations.

Maximizing Electrophilicity for Cycloadditions and Nucleophilic Additions: To create highly reactive dienophiles or substrates for nucleophilic attack, the electron-withdrawing character of the substituent should be maximized. This can be achieved by:

Introducing multiple halogen atoms onto the thiophene ring (e.g., 3,4-dibromo- or 3,4,5-trichlorothiophen-2-yl).

Placing powerful electron-withdrawing groups such as -NO₂, -CN, or -SO₂R at the 4- or 5-positions of the thiophene ring.

Replacing the thiophene ring with an even more electron-deficient heteroaromatic system.

Controlling Stereoselectivity: In Diels-Alder reactions, the facial selectivity (endo/exo) is governed by a combination of secondary orbital interactions and steric effects. While maleic anhydride itself often shows endo selectivity, bulky substituents can favor the formation of the more sterically accessible exo product. By systematically varying the size and position of substituents on the thiophene ring, it may be possible to control the endo/exo ratio of the cycloaddition products. For example, a very bulky group at the 3-position of the thiophene ring could sterically shield one face of the dienophile, directing the diene to the opposite face.

Designing for Specific Polymer Properties: The monomer structure can be engineered to impart desired characteristics to the final polymer.

Thermal Stability: Incorporating thermally stable aromatic and heteroaromatic units, like bromothiophene, generally enhances the thermal stability of the polymer backbone.

Optical/Electronic Properties: By creating a library of monomers with different conjugated heteroaromatic substituents (e.g., bithiophenes, thienyl-furans), one can tune the electronic structure (HOMO/LUMO levels) of the resulting polymers. This is a key strategy in designing materials for organic electronics, where the band gap determines the optical and conductive properties. mdpi.com

Solubility and Processability: Attaching flexible alkyl or oligo(ethylene glycol) side chains to the thiophene ring can improve the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for processing and characterization. nih.gov

By employing these design strategies, derivatives of 3-(thiophen-2-yl)furan-2,5-dione (B2993796) can be rationally synthesized to optimize their performance in diverse applications, from selective organic synthesis to the creation of advanced polymer materials with tailored properties.

Vii. Potential Applications As Advanced Organic Materials and Chemical Intermediates

Development of Organic Electronic Materials

The unique electronic structure of 3-(4-Bromothiophen-2-yl)furan-2,5-dione makes it an exemplary precursor for the synthesis of π-conjugated polymers for electronic devices. Thiophene-based derivatives are well-established as privileged scaffolds in medicinal chemistry and materials science, finding use as organic semiconductors, in organic light-emitting diodes (OLEDs), and in organic field-effect transistors (OFETs). nih.gov The combination of thiophene (B33073) with furan (B31954) allows for the fine-tuning of electronic properties in the resulting materials. rsc.org

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active channel. Polymers with a donor-acceptor (D-A) backbone are a major class of materials for these applications, as the intramolecular charge transfer between the electron-rich (donor) and electron-poor (acceptor) units can lead to desirable electronic properties and strong intermolecular packing.

Polymers derived from this compound are designed to leverage this D-A strategy. The bromothiophene serves as the donor, while the furan-2,5-dione acts as the acceptor. This design is analogous to high-performance polymers based on diketopyrrolopyrrole (DPP), another electron-accepting unit frequently paired with thiophene. researchgate.netmdpi.com For instance, a D-A polymer incorporating a furan-dione analogue, PDBF-co-TT, has demonstrated excellent hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in OTFTs, attributed to ordered polymer chain packing and favorable intermolecular interactions. researchgate.net The introduction of different side chains onto the polymer backbone is a critical strategy for controlling solubility, film morphology, and charge transport properties. mdpi.com

Table 1: Performance of Related Furan-Thiophene Donor-Acceptor Polymers in OFETs

Polymer Comonomers Hole Mobility (μh) [cm² V⁻¹ s⁻¹] Ref.
PDBF-co-TT 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, Thieno[3,2-b]thiophene 0.53 researchgate.net
DPP-2FPh Diketopyrrolopyrrole, 1,4-bis(3,4-difluorothiophen-2-yl)-2,5-difluorobenzene 0.54 (electron mobility) researchgate.net

This table presents data for polymers with structural similarities to those derivable from this compound to illustrate the potential of this material class.

Organic photovoltaic (OPV) devices, or solar cells, rely on a blend of electron-donating and electron-accepting materials (a bulk heterojunction) to absorb light and separate charge carriers. Low band-gap D-A polymers are essential as the donor component to ensure broad absorption of the solar spectrum. The combination of thiophene and furan heterocycles has proven effective in creating such polymers. lbl.govresearchgate.net

The incorporation of furan moieties into the polymer backbone can enhance solubility, which allows for the use of smaller, less insulating side chains and can positively impact solid-state packing. lbl.gov For example, polymers based on diketopyrrolopyrrole and furan (PDPP2FT) have been used to fabricate bulk heterojunction solar cells with power conversion efficiencies (PCEs) reaching 5.0%. lbl.gov Similarly, thiophene- and furan-appended fullerenes have been studied as acceptor materials, achieving PCEs of 3.7% and demonstrating that the thiophene-furan motif can facilitate beneficial self-assembly in the active layer. nih.gov More advanced polymer acceptors based on thiophene units have led to all-polymer solar cells with PCEs as high as 18.62%. rsc.org Polymers synthesized from this compound would be expected to form low band-gap materials suitable for the active layer of OPVs.

Table 2: Device Performance of Related Furan-Thiophene Polymers in OPVs

Polymer System Role Vₒc (V) Jₛc (mA/cm²) FF (%) PCE (%) Ref.
PDPP2FT:PC₇₁BM Donor 0.65 11.8 65 5.0 lbl.gov
PDBF-co-TT:PC₇₁BM Donor 0.70 9.04 56 3.55 researchgate.net
P3HT:Fullerene-Furan Acceptor 0.58 10.7 60 3.7 nih.gov
PM6:PYF-EF Acceptor 1.00 25.13 68 17.07 rsc.org

This table showcases the performance of various OPV devices using polymers containing furan and thiophene units.

Conjugated polymers derived from thiophene are known for their applications in OLEDs and as electrochromic materials, which change color in response to an electrical potential. nih.gov The ability to tune the polymer's electronic structure by combining different monomers is key to achieving desired colors and performance characteristics. Copolymers incorporating both thiophene and furan units have been successfully electrosynthesized and investigated for their electrochromic properties. researchgate.netnih.gov

These materials can be assembled into electrochromic devices (ECDs) that exhibit significant changes in optical transmittance (ΔT), fast switching speeds, and high coloration efficiency. For example, an ECD using a copolymer of a carbazole (B46965) derivative and a thienyl-furan monomer displayed a ΔT of 43.4% at 627 nm and a rapid switching time of less than 0.6 seconds. nih.gov Another copolymer based on a thiophene-benzothiadiazole derivative showed an optical contrast of 59% and a coloration efficiency of 324 cm²C⁻¹. nih.gov The polymerization of this compound with suitable comonomers could yield novel polymers for multicolored electrochromic displays.

Table 3: Electrochromic Properties of Related Thiophene-Furan Copolymers

Polymer/Device ΔTmax (%) Wavelength (nm) Switching Time (s) Coloration Efficiency (cm²/C) Ref.
P(DTC-co-TF)/PEDOT-PSS 43.4 627 < 0.6 - nih.gov
P(DTC-co-TF2)/PEDOT-PSS - - - 512.6 nih.gov
P(TBT-co-EDOT) 59 585 2.2 324 nih.gov

This table summarizes the performance metrics for electrochromic devices based on polymers containing thiophene and furan or their derivatives.

Advanced Building Blocks in Complex Organic Synthesis

Beyond its use in polymerization, this compound is a versatile intermediate for complex organic synthesis. The molecule possesses multiple reactive sites that can be addressed selectively. The bromine atom on the thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.net This allows for the precise construction of larger, complex molecules by forming new carbon-carbon bonds.

Furthermore, the furan-2,5-dione ring is a derivative of maleic anhydride (B1165640), a potent dienophile for the Diels-Alder reaction. mdpi.commdpi.com This [4+2] cycloaddition is a powerful tool for forming six-membered rings with high stereoselectivity and is considered a prime example of a "green," atom-economical reaction. researchgate.netnih.govresearchgate.net Theoretical and experimental studies have extensively explored the Diels-Alder reactivity of both furan and thiophene derivatives. mdpi.comresearchgate.netrsc.org The presence of both a dienophile and a potential diene (the thiophene ring) within the same molecule opens up possibilities for intramolecular reactions or selective intermolecular cycloadditions to build intricate polycyclic frameworks.

Components in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The process of self-assembly, where molecules spontaneously organize into ordered structures, is fundamental to creating functional materials for organic electronics. The structure of this compound contains all the necessary features for directed self-assembly.

The planar, aromatic thiophene and furan rings promote π-π stacking, while the polar carbonyl groups can engage in dipole-dipole interactions. In polymers derived from this monomer, these interactions drive the polymer chains to pack in an ordered fashion in the solid state. rsc.org This nanoscale organization is crucial for efficient charge transport in OFETs and for creating the optimal morphology in the active layer of OPVs. nih.govmdpi.com Studies on related molecules show that thiophene- and furan-appended molecules can self-assemble with other polymers like P3HT through π-π stacking of the thiophene units to form well-defined nanostructures that enhance photovoltaic device performance. nih.gov

Precursors for Polymer Architectures with Tailored Characteristics

The true strength of this compound lies in its potential as a monomer for creating a wide array of polymer architectures with finely tuned properties. The reactive bromine handle facilitates its entry into various modern polymerization techniques, including Stille, Suzuki-Miyaura, and direct arylation polycondensation (DArP). rsc.org

This versatility allows for the synthesis of:

Homopolymers: Polymerizing the monomer with itself would create a D-A polymer with a regular, repeating structure.

Alternating Copolymers: Copolymerization with a complementary electron-rich or electron-poor monomer allows for precise control over the polymer's electronic band gap, HOMO/LUMO energy levels, and absorption spectrum. researchgate.netmdpi.com The synthesis of alternating furan-thiophene copolymers has been demonstrated. researchgate.net

Random Copolymers: Introducing multiple comonomers in specific feed ratios can be used to fine-tune properties like solubility and processability without drastically altering the electronic characteristics. mdpi.com

By strategically selecting comonomers and polymerization methods, a diverse library of polymers can be accessed, each tailored for a specific application, from high-mobility semiconductors to multicolored electrochromic materials. rsc.orglbl.gov

Thermally Stable Polymers

The incorporation of rigid aromatic and heteroaromatic rings into a polymer backbone is a well-established strategy for enhancing thermal stability. The thiophene and furan moieties in this compound are expected to impart significant rigidity to polymer chains, leading to materials with high glass transition temperatures (Tg) and excellent thermal endurance. Computational and experimental studies on furan-based polyamides have shown they possess higher glass transition temperatures compared to their petroleum-based nylon counterparts, a property attributed to the rigid, planar structure of the furan ring. researchgate.net These polymers exhibit high decomposition temperatures, often exceeding 300-400 °C. researchgate.netresearchgate.net

The furan-2,5-dione component of the monomer is particularly reactive and can undergo ring-opening polycondensation reactions with various co-monomers. For instance, reaction with diamines would yield polyamides, while reaction with diols would produce polyesters. In both cases, the rigid bromothiophene-furan unit would be integrated directly into the polymer backbone, contributing to a high degree of thermal stability.

Another pathway to thermally stable materials involves the Diels-Alder reaction. zbaqchem.comzbaqchem.com The furan ring can act as a diene and the furan-2,5-dione (maleic anhydride) can act as a dienophile. zbaqchem.comresearchgate.netrsc.org Polymerization through this [4+2] cycloaddition mechanism can create highly cross-linked and sterically complex three-dimensional networks. zbaqchem.comresearchgate.net The resulting structures are inherently rigid, which typically translates to exceptional thermal and dimensional stability.

Table 1: Potential Polymer Architectures and Expected Thermal Properties

Polymer TypeCo-monomerPolymerization ReactionExpected Thermal Properties
PolyamideAliphatic or Aromatic DiaminesRing-Opening PolycondensationHigh Glass Transition Temperature (Tg), High Thermal Decomposition Temperature (Td > 350°C) researchgate.netresearchgate.net
PolyesterAliphatic or Aromatic DiolsRing-Opening PolycondensationGood Thermal Stability, High Rigidity
Diels-Alder PolymerDienes or DienophilesCycloaddition PolymerizationHigh Cross-link Density, Excellent Thermal and Dimensional Stability zbaqchem.comresearchgate.net

Functionalized Polymers for Specific Material Performance

The bromine atom on the thiophene ring serves as a versatile chemical handle for synthesizing functionalized polymers with tailored properties. This functionality can be introduced either by polymerizing monomers that already contain the desired group or, more flexibly, through post-polymerization modification. cmu.edu

Post-polymerization functionalization of polymers containing bromo-thienyl units is a powerful technique for fine-tuning material performance. cmu.eduresearchgate.net One effective method is the lithium-bromine exchange, where the bromine atom is swapped with lithium, creating a highly reactive thienyl-lithiate intermediate. researchgate.netmit.edu This intermediate can then be reacted with a wide array of electrophiles to introduce diverse functional groups such as ketones, alcohols, or azides. mit.edu This approach allows for the creation of a family of polymers with varied chemical and physical properties from a single parent polymer.

Another established method for functionalizing C-Br bonds in polymers is the Ullmann coupling reaction. mdpi.com This copper-catalyzed reaction can be used to form new carbon-nitrogen or carbon-oxygen bonds, for example, by coupling the bromo-substituted polymer with amines or phenols. mdpi.com This strategy can significantly alter properties like solubility, thermal stability, and surface energy. mdpi.com The ability to introduce specific functionalities makes these polymers candidates for applications in organic electronics, where precise control over electronic properties is crucial. cmu.edumdpi.com

Table 2: Potential Post-Polymerization Functionalization Reactions

Reaction TypeReagentsFunctional Group IntroducedPotential Impact on Performance
Lithium-Bromine Exchange1. n-BuLi2. Electrophile (e.g., R₂C=O)Secondary Alcohol (-CH(OH)R) mit.eduAltered polarity, solubility, and potential for hydrogen bonding
Ullmann CouplingAmine (e.g., Aniline), CuI, L-prolineSecondary Amine (-NHPh) mdpi.comIncreased thermal stability, modified surface properties, potential for CO₂ capture mdpi.com
Suzuki CouplingArylboronic Acid, Pd CatalystAryl Group (-Ar)Tuning of optoelectronic properties, extension of conjugation
Stille CouplingOrganostannane, Pd CatalystVinyl, Aryl, or other Organic GroupsModification of electronic band gap and charge transport properties

Sensing Platforms: Chemical and Biosensor Development

Polymers derived from conjugated heterocyclic systems like thiophene and furan are prime candidates for the development of advanced sensing platforms. mdpi.comresearchgate.net The electrochemical copolymerization of furan and thiophene has been shown to produce materials with stable redox activity, a key requirement for electrochemical sensors. researchgate.netbohrium.com Hybrid polymers containing thiophene are of particular interest for biosensing because they can provide a conductive platform for immobilizing biorecognition elements (e.g., enzymes, antibodies, DNA) while facilitating efficient electron transfer for signal transduction. bohrium.com

Polymers synthesized from this compound could form the basis of such sensors. A conjugated backbone created via methods like cross-coupling polymerization would exhibit sensitive electronic and optical properties that can be perturbed by external stimuli. The bromine atom is a crucial feature, providing a specific site for attaching receptor molecules designed to bind to a target analyte. bohrium.com

In a typical sensor design, the conjugated polymer backbone acts as the signal transducer. When the receptor unit captures the target analyte (e.g., a specific biomolecule or chemical agent), the interaction induces a conformational or electronic change in the polymer chain. This change can be detected as a measurable shift in the material's fluorescence, absorbance, or conductivity, forming the basis of a highly sensitive and selective sensor. bohrium.com The ability to tailor both the polymer backbone and the receptor unit offers a pathway to creating bespoke sensors for a wide range of applications in environmental monitoring, medical diagnostics, and industrial process control.

Table 3: Components of a Hypothetical Sensor Based on a Polymer from this compound

Sensor ComponentDescriptionRole in Sensing
Transducer Conjugated polymer backbone derived from the monomer.Provides the electronic/optical signal. Its properties are sensitive to local environmental changes. bohrium.com
Receptor Unit A molecule with specific affinity for the analyte, attached to the polymer via the C-Br bond.Selectively binds the target analyte, initiating the sensing event.
Analyte The target chemical or biological species to be detected.The substance that interacts with the receptor to cause a measurable signal.
Signal Output Change in fluorescence, color (absorbance), or electrical conductivity.The measurable response that indicates the presence and/or concentration of the analyte. bohrium.com

Viii. Future Research Directions and Innovations

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of materials derived from 3-(4-Bromothiophen-2-yl)furan-2,5-dione can be dramatically accelerated by leveraging automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of compounds, making the traditional, time-consuming one-at-a-time synthesis approach obsolete for discovery purposes. researchwithrutgers.commdpi.com

Future directions in this area include:

Automated Polymer Synthesis Platforms: Robotic platforms using liquid handlers can prepare and conduct hundreds of polymerization reactions in parallel, for instance, in 96-well plates. gormleylab.com The development of oxygen-tolerant polymerization techniques has been a key enabler for using such automated systems in an open-air environment. researchwithrutgers.comgormleylab.com This approach would allow for the rapid screening of catalysts, solvents, temperatures, and comonomers for the polymerization of this compound.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature and mixing, leading to better reproducibility and scalability. scribd.com For the synthesis of polymers from the target monomer, a flow reactor could enable precise control over the polymerization process, potentially leading to polymers with more uniform properties. rsc.org It also allows for the safe use of reaction conditions that are difficult to manage in traditional batch reactors. scribd.com

Rapid Screening and Analysis: The output of HTE must be matched with rapid analytical techniques. The integration of online monitoring tools, such as automated NMR spectroscopy or size-exclusion chromatography (SEC), can provide real-time data on reaction kinetics and polymer properties. rsc.org This creates a powerful feedback loop for optimizing reaction conditions on the fly.

Table 2: Advantages of Integrating HTE and Automation in Polymer DiscoveryTechnologyKey AdvantageApplication to this compound ResearchRobotic Liquid HandlersEnables massive parallel synthesis of polymer libraries. researchwithrutgers.comRapidly screen hundreds of comonomers, catalysts, and additives to create a diverse range of copolymers.Continuous Flow ReactorsPrecise control over reaction conditions, improved safety, and scalability. scribd.comrsc.orgOptimize polymerization conditions for consistent molecular weight and dispersity; explore challenging reaction windows.Automated Online Analytics (NMR, SEC)Provides real-time data on reaction progress and polymer characteristics. rsc.orgAccelerate the optimization cycle by providing immediate feedback on the success of a given reaction.High-Throughput CharacterizationFast screening of material properties (e.g., optical, thermal, mechanical). mdpi.comQuickly identify promising materials from large libraries for further, more detailed investigation.

Application of Artificial Intelligence and Machine Learning for Material Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize materials science by shifting the paradigm from trial-and-error discovery to data-driven design. acs.orgresearchgate.net For a versatile monomer like this compound, AI/ML can guide the entire discovery pipeline, from suggesting novel molecular structures to predicting their ultimate material properties.

Key future applications include:

Predictive Modeling: ML models can be trained on existing materials data to predict the properties of new, hypothetical polymers. arxiv.org For polymers derived from the target monomer, this could include predicting thermal conductivity, electronic bandgap, or mechanical strength based on the polymer's chemical structure. researchgate.netarxiv.org This allows researchers to screen vast virtual libraries of potential polymers and prioritize the most promising candidates for synthesis.

Generative Models and Inverse Design: Instead of predicting the properties of a known structure, generative models can design new materials that possess a desired set of properties. gatech.edumit.edu Researchers could define target characteristics (e.g., high conductivity and good solubility), and an AI model could propose novel copolymer structures incorporating the this compound unit that are likely to exhibit these properties. gatech.edu

Accelerating Simulations: ML can augment and accelerate computationally expensive physics-based simulations, such as molecular dynamics (MD). This hybrid approach can efficiently predict properties like ionic conductivity in mixed-ionic/electronic conductors that might be developed from the target monomer.

Closing the Loop with Automation: The ultimate goal is to create "self-driving laboratories" where AI algorithms design experiments, robotic systems perform the synthesis and testing, and the resulting data is fed back to the AI to refine its models for the next cycle of discovery. acs.orgazorobotics.com This autonomous loop would dramatically accelerate the pace of materials innovation.

Table 3: Role of AI/ML in the Material Design WorkflowStageAI/ML ApplicationExample in the Context of the Target MonomerHypothesis GenerationGenerative ModelsDesign novel copolymer structures based on this compound predicted to have a specific electronic bandgap. gatech.eduVirtual ScreeningPredictive QSPR ModelsPredict the glass transition temperature and dielectric constant for thousands of virtual polymers before synthesis. researchgate.netExperiment DesignActive LearningIntelligently select the next set of experiments to perform to gain the most information about structure-property relationships. acs.orgData AnalysisPattern RecognitionAnalyze data from HTE to identify complex correlations between reaction conditions and final material performance. asu.edu

Sustainable and Circular Economy Approaches in Material Design and Utilization

The future of polymer science is inextricably linked to the principles of green chemistry and the circular economy. nih.gov The goal is to design materials that are not only high-performing but also sustainable throughout their lifecycle. Monomers like this compound offer unique opportunities for designing next-generation sustainable polymers.

Future research will focus on:

Design for Recyclability and Depolymerization: A key strategy for a circular economy is creating polymers that can be chemically recycled back to their constituent monomers. rsc.orgrsc.org Research into "depolymerizable polymers" aims to create materials that are stable during use but can be selectively broken down under specific conditions (e.g., with a catalyst or heat). rsc.orgresearchgate.netdigitellinc.com The furan-dione moiety, in particular, can be derived from Diels-Alder reactions, which are often reversible, potentially offering a pathway to designing thermally recyclable cross-linked materials.

Green Synthesis Processes: As mentioned in section 8.1, adopting greener synthetic methods like DArP is crucial. Additionally, replacing hazardous organic solvents with more sustainable alternatives, such as bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key area of research for reducing the environmental impact of polymer production. nsf.gov

Life Cycle Assessment (LCA): To truly gauge the sustainability of new materials, a comprehensive LCA is necessary. nih.gov This involves analyzing the environmental impact of a material from cradle to grave, including raw material extraction, manufacturing, use, and end-of-life. nih.gov Applying LCA early in the design phase can help guide the development of more sustainable polymers from this compound.

Table 4: Comparison of Linear vs. Circular Economy Models for PolymersAspectLinear Economy Model ("Take-Make-Dispose")Circular Economy ModelResource InputPrimarily virgin, fossil-based feedstocks. diva-portal.orgPrioritizes recycled, bio-based, and captured carbon feedstocks. plasticseurope.orgProduct DesignDesigned for performance and cost, with little consideration for end-of-life.Designed for durability, repairability, and ultimately, recyclability/depolymerization. rsc.orgdiva-portal.orgEnd-of-LifeTypically landfill or incineration. nih.govChemical or mechanical recycling to recover monomers or polymer resins for reuse. rsc.orgresearchgate.netValue PropositionValue is created by producing and selling new products.Value is retained by keeping materials in circulation for as long as possible. diva-portal.org

Mentioned Compounds

Compound Name3-(4-Bromothiophen-2-yl)furan-2,5-dione2-methyltetrahydrofuran (2-MeTHF)ThiopheneFuran-2,5-dione (Maleic Anhydride)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-Bromothiophen-2-yl)furan-2,5-dione, and how do reaction conditions influence yield?

  • Methodology : The compound likely derives from coupling brominated thiophene precursors with furan-2,5-dione derivatives. For example, bromothiophene intermediates (e.g., 4-bromothiophene derivatives with >95% purity ) can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution with furan-2,5-dione. Reaction optimization may involve varying catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and temperatures (80–120°C). Yield improvements often require inert atmospheres (N₂/Ar) and stoichiometric control of bromothiophene reagents .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use high-resolution analytical techniques:

  • GC/HPLC : Assess purity (>95% thresholds, as per brominated analog standards ).
  • NMR (¹H/¹³C) : Confirm regiochemistry of the bromothiophene substituent and furan-dione backbone. Discrepancies in integration ratios may indicate side products.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) against theoretical m/z.
  • Melting Point Analysis : Compare observed mp with literature data (e.g., analogs like 4-bromothioanisole: mp 35–40°C ).

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples to 40–60°C and monitor decomposition via TGA/DSC.
  • Light Sensitivity : Expose to UV-Vis light (300–500 nm) and track changes in UV absorbance or NMR spectra.
  • Hydrolytic Stability : Test in aqueous buffers (pH 4–10) at 25°C; bromothiophene moieties may hydrolyze under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Regiochemical Ambiguity : If NMR signals overlap (e.g., thiophene vs. furan protons), use 2D NMR (COSY, HSQC) to assign positions.
  • Unexpected Byproducts : LC-MS can identify side products (e.g., debrominated species or dimerization artifacts). Adjust reaction stoichiometry or catalyst loading to suppress these .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving disputes in bond-length or angle calculations .

Q. What strategies optimize the electrophilicity of the furan-2,5-dione moiety for targeted functionalization?

  • Methodology :

  • Electronic Tuning : Introduce electron-withdrawing groups (e.g., bromine) on the thiophene ring to enhance furan-dione reactivity. Compare Hammett σ values for substituent effects .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic additions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) activate the dione carbonyls for regioselective reactions, as seen in amidine syntheses .

Q. How does steric hindrance from the 4-bromothiophen-2-yl group influence reactivity in Diels-Alder or Michael addition reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
  • Kinetic Studies : Monitor reaction rates with varying dienophiles/nucleophiles. Bulky groups may slow cycloaddition but improve stereocontrol .
  • Comparative Analysis : Synthesize analogs (e.g., 3-(4-chlorothiophen-2-yl) derivatives ) to isolate steric vs. electronic contributions.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for brominated heterocycles: How to address variability?

  • Methodology :

  • Purity Verification : Re-test samples using differential scanning calorimetry (DSC) with slow heating rates (1–2°C/min).
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms.
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-bromothioanisole: mp 35–40°C ) to identify outliers.

Q. Conflicting reactivity outcomes in cross-coupling reactions: What factors contribute to irreproducibility?

  • Methodology :

  • Catalyst Purity : Use Pd catalysts with certified metal content (<1 ppm impurities).
  • Oxygen Sensitivity : Repeat reactions under strict anaerobic conditions (glovebox).
  • Substrate Quality : Ensure bromothiophene reagents meet >95% purity thresholds (via GC ).

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